

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)succinic Acid

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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)succinic acid

Cat. No.: B012332

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Abstract

This technical guide provides a comprehensive overview of **2-(2,4-Dichlorophenyl)succinic acid** (CAS Number: 103754-45-6), a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally related molecules, including other dichlorophenyl succinic acid isomers and succinimide derivatives, to project potential properties, synthetic routes, and biological activities. This guide is intended to serve as a foundational resource to stimulate further investigation into this compound's potential applications.

Physicochemical Properties

2-(2,4-Dichlorophenyl)succinic acid is a dicarboxylic acid featuring a dichlorinated phenyl ring. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, including those with potential biological activity.^[1] The physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	103754-45-6	[2]
Molecular Formula	C ₁₀ H ₈ Cl ₂ O ₄	[2]
Molecular Weight	263.08 g/mol	[2]
Physical Form	Solid	[2]
Purity	Typically ≥96%	[2]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]
InChI Code	1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)	[2]
InChI Key	SUQQTPHUAHBHIF-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O	

Hypothetical Synthesis Protocol

While a specific, detailed synthesis protocol for **2-(2,4-Dichlorophenyl)succinic acid** is not readily available in the published literature, a plausible route can be adapted from established methods for synthesizing arylsuccinic acids.[3] The following protocol is a hypothetical adaptation of the alkylation of an arylacetonitrile with a salt of chloroacetic acid, followed by hydrolysis.

Materials and Reagents

- 2,4-Dichlorophenylacetonitrile
- Chloroacetic acid
- Potassium carbonate (anhydrous)

- Potassium hydroxide (powdered)
- Dimethylformamide (DMF)
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Ethyl acetate
- Hexane
- Deionized water

Procedure

Step 1: Preparation of Potassium Chloroacetate in situ

- To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in DMF, add chloroacetic acid (1.0 equivalent).
- Distill off a small amount of DMF under reduced pressure to ensure anhydrous conditions.
- Cool the resulting suspension to room temperature.

Step 2: Alkylation

- To the suspension from Step 1, add DMF followed by 2,4-Dichlorophenylacetonitrile (1.0 equivalent).
- Add powdered potassium hydroxide (2.0 equivalents) portion-wise while maintaining the temperature at 20-25°C.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Hydrolysis

- Upon completion of the reaction, add water to the reaction mixture and extract with hexane to remove any unreacted starting material.
- To the aqueous layer containing the potassium salt of 3-cyano-3-(2,4-dichlorophenyl)propionic acid, add a 20% aqueous solution of sodium hydroxide.
- Reflux the mixture for approximately 16 hours to facilitate complete hydrolysis of the nitrile and ester groups.[3]
- Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates.
- Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield **2-(2,4-Dichlorophenyl)succinic acid**.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

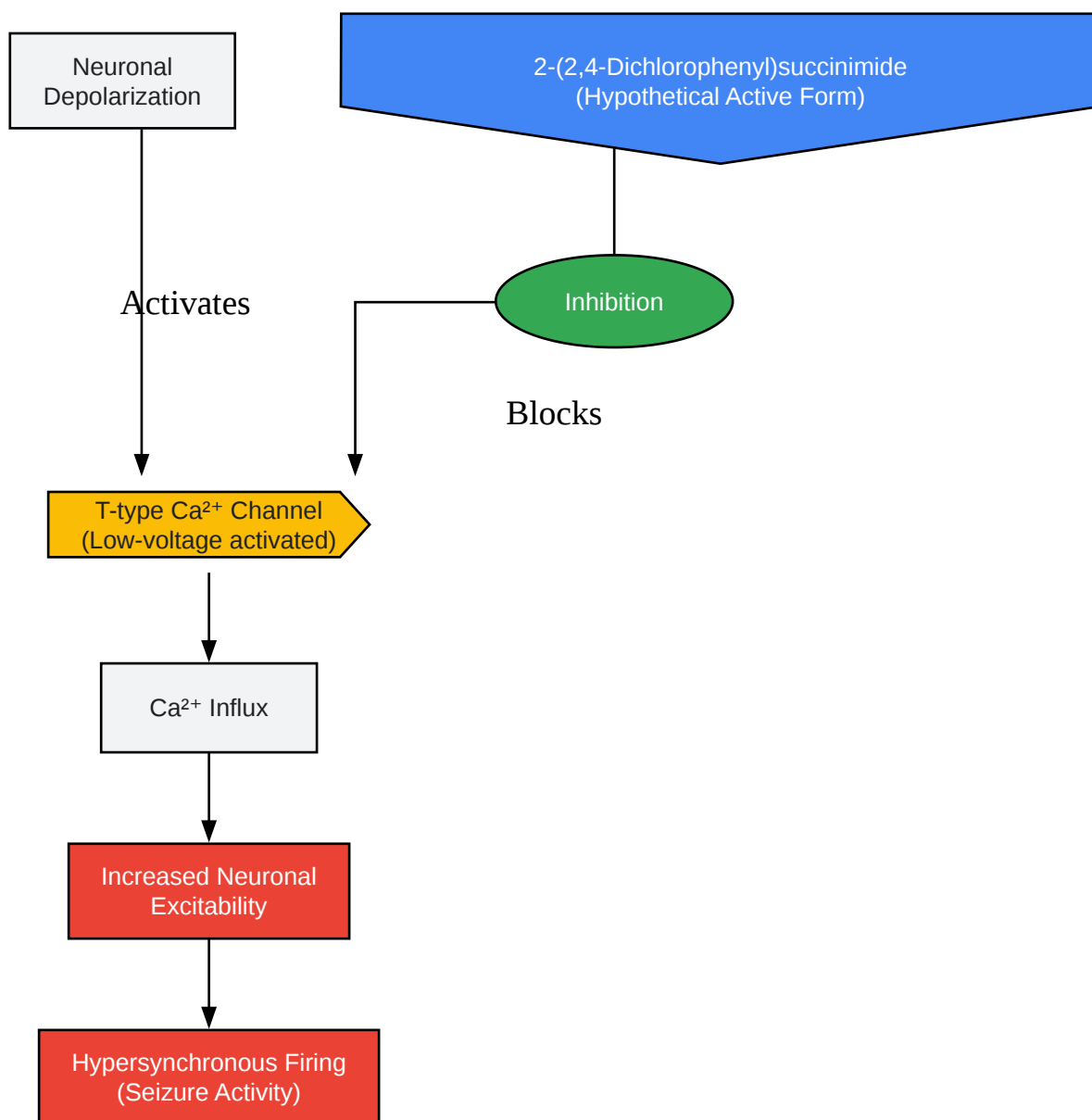
Potential Biological Activity and Signaling Pathways

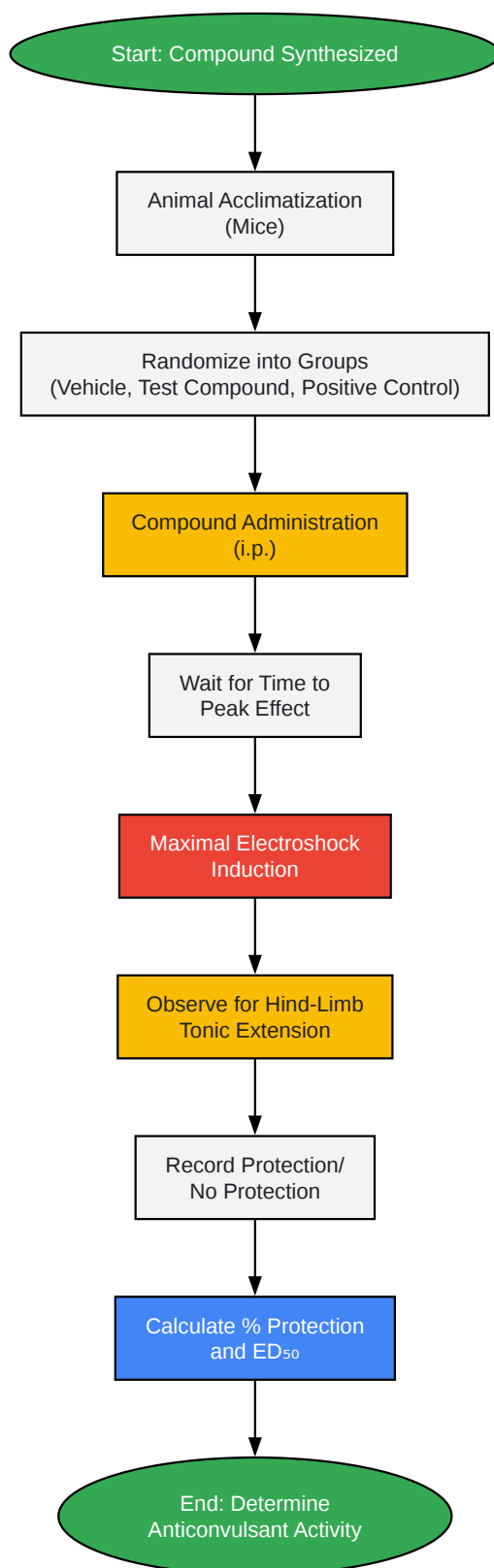
Direct biological activity data for **2-(2,4-Dichlorophenyl)succinic acid** is not currently available. However, the succinimide scaffold, which can be synthesized from succinic acid derivatives, is a well-established pharmacophore in anticonvulsant drugs.[4][5] For instance, ethosuximide is a known anticonvulsant used to treat absence seizures.[6] The primary mechanism of action for succinimide anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in neurons.[4][7]

By blocking these channels, the influx of calcium ions is reduced, leading to a dampening of neuronal excitability and preventing the hypersynchronous neuronal firing that characterizes seizures.[4][6] Based on this, it is plausible that derivatives of **2-(2,4-Dichlorophenyl)succinic acid** could be investigated for similar activities.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of a succinimide derivative of the target compound on neuronal excitability.





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